molecular formula C₁₆H₈D₆N₂O B1147162 Zolpidem Carbaldehyde-d6 CAS No. 1329611-32-6

Zolpidem Carbaldehyde-d6

Cat. No.: B1147162
CAS No.: 1329611-32-6
M. Wt: 256.33
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Description

Zolpidem Carbaldehyde-d6 is a deuterated form of Zolpidem Carbaldehyde, a compound related to the well-known sedative-hypnotic drug Zolpidem. Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass from their non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may involve:

    Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: For higher efficiency and scalability, continuous flow reactors can be used, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

Zolpidem Carbaldehyde-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to Zolpidem Carboxylic Acid-d6 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to Zolpidem Alcohol-d6 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation or alkylation reactions where functional groups are substituted with halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Zolpidem Carboxylic Acid-d6.

    Reduction: Zolpidem Alcohol-d6.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Zolpidem Carbaldehyde-d6 is used in various scientific research applications, including:

    Pharmacokinetic Studies: To study the metabolic pathways and distribution of Zolpidem in the body.

    Drug Development: As a reference standard in the development and testing of new sedative-hypnotic drugs.

    Analytical Chemistry: In mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of Zolpidem and its metabolites.

    Biological Research: To investigate the effects of Zolpidem on different biological systems and its interaction with various receptors.

Mechanism of Action

Zolpidem Carbaldehyde-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) type A receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, neuronal hyperpolarization, and a decrease in neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: The non-deuterated form, commonly used as a sedative-hypnotic drug.

    Zopiclone: Another sedative-hypnotic drug with a similar mechanism of action but different chemical structure.

    Eszopiclone: The active stereoisomer of Zopiclone, used for the treatment of insomnia.

Uniqueness

Zolpidem Carbaldehyde-d6 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolism and effects of Zolpidem.

Properties

CAS No.

1329611-32-6

Molecular Formula

C₁₆H₈D₆N₂O

Molecular Weight

256.33

Synonyms

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde-d6;  _x000B_6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde-d6; 

Origin of Product

United States

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